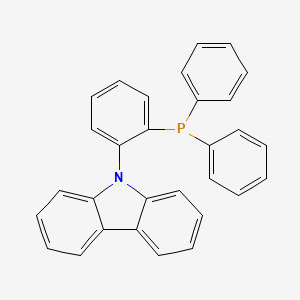
N,N-bis(2-hydroxypropyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-hydroxypropyl)dodecanamide, also known as this compound or BHD, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 220.3 g/mol. BHD is a derivative of dodecanamide, a fatty acid amide found in various natural sources, including plant and animal fats. BHD is synthesized from dodecanamide by a two-step process involving the addition of two hydroxypropyl groups. This compound is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
科学的研究の応用
BHD has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in drug delivery and tissue engineering. BHD has also been used in the synthesis of polymers for use in medical devices, such as drug-eluting stents. Additionally, BHD has been used as a surfactant to improve the solubility of drugs, as well as a stabilizer for the production of biodegradable polymers.
作用機序
The mechanism of action of BHD is not well understood. However, it is thought that BHD acts as a surfactant, reducing the surface tension of aqueous solutions and improving the solubility of drugs. Additionally, BHD is thought to act as a stabilizer, improving the shelf life of biodegradable polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of BHD have been studied in several laboratory experiments. Studies have shown that BHD can reduce the surface tension of aqueous solutions and increase the solubility of drugs. Additionally, BHD has been shown to interact with proteins and lipids, potentially affecting their function. In laboratory experiments, BHD has been found to have anti-inflammatory and antioxidant properties, as well as the potential to reduce the risk of cancer.
実験室実験の利点と制限
The use of BHD in laboratory experiments has several advantages. BHD is easy to synthesize, and it is readily available from commercial suppliers. Additionally, BHD is relatively inexpensive and non-toxic. However, there are some limitations to the use of BHD in laboratory experiments. BHD is not suitable for use in certain applications, such as drug delivery and tissue engineering, due to its low solubility in water. Additionally, BHD has a limited shelf life and can degrade over time.
将来の方向性
There are several potential future directions for the use of BHD in scientific research. BHD could be used to develop new drug delivery systems for the targeted delivery of drugs to specific tissues. Additionally, BHD could be used to develop new biodegradable polymers for use in medical devices. Furthermore, BHD could be used to study the biochemical and physiological effects of fatty acid amides, as well as their potential therapeutic applications. Finally, BHD could be used to develop new surfactants for use in a variety of applications, such as drug solubilization and emulsion stabilization.
合成法
BHD is synthesized from dodecanamide by a two-step process. First, dodecanamide is reacted with an appropriate amount of 2-chloropropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is an ester of 2-chloropropionic acid and dodecanamide. This ester is then reacted with an appropriate amount of 2-hydroxypropyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is N,N-bis(2-hydroxypropyl)dodecanamide(2-hydroxypropyl)dodecanamide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-bis(2-hydroxypropyl)dodecanamide involves the reaction of dodecanoyl chloride with N,N-bis(2-hydroxypropyl)amine in the presence of a base.", "Starting Materials": [ "Dodecanoyl chloride", "N,N-bis(2-hydroxypropyl)amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add dodecanoyl chloride dropwise to a solution of N,N-bis(2-hydroxypropyl)amine in anhydrous dichloromethane at 0°C.", "Stir the reaction mixture at 0°C for 1 hour.", "Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for 24 hours.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
| 54914-38-4 | |
分子式 |
C18H37NO3 |
分子量 |
315.5 g/mol |
IUPAC名 |
N,N-bis(2-hydroxypropyl)dodecanamide |
InChI |
InChI=1S/C18H37NO3/c1-4-5-6-7-8-9-10-11-12-13-18(22)19(14-16(2)20)15-17(3)21/h16-17,20-21H,4-15H2,1-3H3 |
InChIキー |
ITQLLPIWYFCLTO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
物理的記述 |
Liquid |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



